molecular formula C7H8N2O3 B1664867 Amidox CAS No. 95933-72-5

Amidox

Cat. No.: B1664867
CAS No.: 95933-72-5
M. Wt: 168.15 g/mol
InChI Key: JOAASNKBYBFGDN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Amidox interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme ribonucleotide reductase , which is crucial for DNA synthesis and repair in cells. This interaction disrupts the normal functioning of the bacteria, leading to their eventual death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce several apoptosis mechanisms in HL-60 cells

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the enzyme ribonucleotide reductase, inhibiting its function . This prevents the synthesis of essential proteins required by bacteria, thereby stopping their growth

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in several studies. This compound has been shown to have a stable effect on bacterial growth over time . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being explored.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound dosage effects in animal models are limited, it is generally understood that the dosage must be carefully controlled to avoid toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ribonucleotide reductase

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched. It is known that this compound can interact with various biomolecules, which may influence its localization or accumulation .

Subcellular Localization

Studies have suggested that certain variants of this compound may cause protein instability and aberrant localization in hepatic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amidox can be synthesized through various methods. One common method involves the polymerization of acrylonitrile followed by amidoximation treatment with hydroxylamine to convert the cyano group in poly(acrylonitrile) to amidoxime . This process involves specific conditions such as temperature, time, and hydroxylamine concentration to optimize the physicochemical properties and adsorption capabilities of the resulting poly(amidoxime) .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization and amidoximation processes. The optimization of these processes is crucial to ensure high yield and quality of the final product. The conditions such as temperature, reaction time, and reagent concentrations are carefully controlled to achieve the desired properties .

Chemical Reactions Analysis

Types of Reactions: Amidox undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction of this compound can lead to the formation of amines.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oximes, while reduction can produce amines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as an antibiotic and a key intermediate in the synthesis of various important compounds. Its ability to undergo a wide range of chemical reactions and its extensive applications in different fields make it a valuable compound in both scientific research and industrial applications .

Properties

CAS No.

95933-72-5

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

N',3,4-trihydroxybenzenecarboximidamide

InChI

InChI=1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9)

InChI Key

JOAASNKBYBFGDN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=NO)N)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C(=N\O)/N)O)O

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,4-dihydroxybenzamidoxime
Amidox

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Amidox?

A1: this compound exerts its antineoplastic activity by inhibiting the enzyme ribonucleotide reductase (RR) [, , , , ]. RR is a critical enzyme involved in the de novo synthesis of DNA, making it an attractive target for cancer chemotherapy [].

Q2: How does this compound affect DNA synthesis in cancer cells?

A2: this compound significantly decreases intracellular concentrations of deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxyadenosine triphosphate (dATP) in HL-60 human promyelocytic leukemia cells []. These nucleotides are essential building blocks for DNA synthesis, and their depletion inhibits this process, ultimately leading to cancer cell death.

Q3: Has this compound demonstrated synergistic effects with other anticancer agents?

A3: Yes, combining this compound with Arabinofuranosylcytosine (Ara-C) resulted in a more than additive cytotoxic effect in both growth inhibition and soft agar assays using HL-60 cells []. This suggests a potential benefit in combining this compound with other chemotherapeutic agents.

Q4: Does this compound possess any DNA-protective properties?

A5: Yes, this compound exhibits a strong capacity for scavenging free radicals []. In a study using hydrogen peroxide-induced DNA damage, this compound demonstrated a greater ability to protect plasmid DNA from damage compared to hydroxyurea, Didox, and Trimidox []. This antioxidant property may contribute to its overall therapeutic potential.

Q5: Are there any known genotoxic concerns with this compound?

A6: Interestingly, while structurally related compounds Didox and Trimidox were found to be mutagenic in a reverse mutation assay using Salmonella typhimurium strains, this compound did not show any mutagenic activity []. This difference highlights the importance of structural features in determining the safety profile of these compounds.

Q6: Does this compound interact with iron?

A7: While not extensively studied, there is evidence suggesting that this compound, as well as its analog Didox (3,4-dihydroxybenzohydroxamic acid), possesses iron-binding capacity [, ]. The implications of this interaction on this compound's mechanism of action and potential side effects remain to be fully elucidated.

Q7: What is the current status of this compound in terms of clinical development?

A8: this compound is currently undergoing preclinical studies []. Further research, including in vivo efficacy studies, pharmacokinetic profiling, and safety assessments, are needed to determine its potential for clinical translation as an anticancer agent.

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